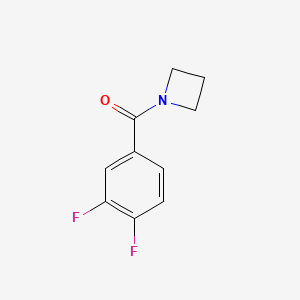

1-(3,4-Difluorobenzoyl)azetidine

Description

Significance of Azetidine (B1206935) Core in Medicinal Chemistry and Organic Synthesis

The azetidine scaffold, a four-membered saturated ring containing one nitrogen atom, has garnered substantial interest in medicinal chemistry and organic synthesis. youtube.comgoogleapis.com Despite historical challenges associated with their synthesis, recent advancements have made these structures more accessible, unlocking their potential for broader applications. youtube.com

Azetidines are increasingly recognized as crucial building blocks in the development of new drugs. nih.gov Their rigid, three-dimensional structure offers a distinct advantage in drug design, helping to constrain the conformation of molecules. drugdesign.org This conformational restriction can lead to higher binding affinity and selectivity for biological targets by reducing the entropic penalty upon binding. drugdesign.org The small size of the azetidine ring is also beneficial, as it adds minimal molecular weight and lipophilicity to a parent molecule, properties that are critical for favorable pharmacokinetic profiles. drugdesign.org

The utility of azetidines is demonstrated by their incorporation into a variety of bioactive compounds. For instance, azetidine derivatives have been investigated for a wide array of pharmacological activities, including as anticancer, antibacterial, antiviral, and anti-inflammatory agents. youtube.com They serve as scaffolds for creating diverse chemical libraries, which are then screened to identify "hit" compounds with desired biological activities. youtube.comgoogle.com This approach has led to the identification of azetidine-based inhibitors for various enzymes and modulators for receptors.

Four-membered heterocycles, such as azetidines, possess unique chemical properties largely dictated by their ring strain, which is estimated to be around 25.2 kcal/mol. nih.gov This inherent strain influences their stability and reactivity. While less stable than five- or six-membered rings, azetidines are significantly more stable than their three-membered aziridine (B145994) counterparts, making them easier to handle while still possessing unique reactivity that can be harnessed in synthesis. google.comresearchgate.net

The presence of the nitrogen heteroatom within the four-membered ring introduces basicity and a site for hydrogen bonding, which can be crucial for molecular interactions with biological targets. drugdesign.orggoogle.com The defined stereochemistry of substituted azetidines allows for precise spatial orientation of functional groups, a key factor in designing molecules with specific biological functions. By modifying the substituents on the azetidine ring, chemists can fine-tune a molecule's properties, such as its polarity, solubility, and metabolic stability, thereby optimizing its drug-like characteristics. drugdesign.org

Overview of 1-(3,4-Difluorobenzoyl)azetidine and its Derivatives in Chemical Research

Within the broad class of azetidine-containing molecules, this compound has emerged as a key structural motif in medicinal chemistry research. This compound combines the desirable features of the azetidine ring with a 3,4-difluorobenzoyl group. The difluorophenyl moiety is a common substituent in medicinal chemistry, often used to enhance binding affinity, improve metabolic stability, and modulate physicochemical properties.

Research involving this scaffold is primarily concentrated in the field of pharmaceutical chemistry, particularly in the development of enzyme inhibitors. google.com Derivatives of this compound are frequently utilized as intermediates in the synthesis of more complex molecules designed to treat a range of diseases.

A prominent area of research for these compounds is in the development of Janus kinase (JAK) inhibitors. nih.govgoogle.com JAKs are a family of enzymes that play a critical role in signaling pathways involved in inflammation, immunity, and cancer. google.com Patents filed in this area disclose a number of azetidine derivatives as potent JAK inhibitors. For example, compounds incorporating the this compound-3-yl moiety have been synthesized and evaluated for their potential to treat JAK-associated diseases, which include inflammatory conditions, autoimmune disorders, and various cancers. nih.govgoogle.com

The core structure is often functionalized at the 3-position of the azetidine ring. A key intermediate, This compound-3-carboxylic acid , is commercially available and serves as a starting point for creating a library of derivatives. nih.gov These derivatives are synthesized to explore the structure-activity relationships (SAR), aiming to optimize potency and selectivity for the target enzyme.

Table 1: Physicochemical Properties of this compound-3-carboxylic acid

| Property | Value | Source |

|---|---|---|

| IUPAC Name | 1-(3,4-difluorobenzoyl)-3-azetidinecarboxylic acid | nih.gov |

| CAS Number | 1350989-23-9 | nih.gov |

| Molecular Formula | C₁₁H₉F₂NO₃ | nih.gov |

| Molecular Weight | 241.19 g/mol | nih.gov |

| Physical Form | Solid | nih.gov |

| Purity | ≥95% | nih.gov |

The research into derivatives of this compound highlights a common strategy in modern drug discovery: the use of specific, functionalized building blocks to systematically build and optimize novel therapeutic agents. The combination of the conformationally constrained azetidine ring with the electronically modified difluorobenzoyl group provides a powerful scaffold for developing next-generation inhibitors.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

azetidin-1-yl-(3,4-difluorophenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9F2NO/c11-8-3-2-7(6-9(8)12)10(14)13-4-1-5-13/h2-3,6H,1,4-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BOXIOUFIIIWMMF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C1)C(=O)C2=CC(=C(C=C2)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9F2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 1 3,4 Difluorobenzoyl Azetidine and Analogues

General Strategies for Azetidine (B1206935) Ring Construction

The synthesis of azetidines can be broadly approached through several key strategic disconnections of the target ring system. These strategies include forming one of the ring bonds via intramolecular cyclization, constructing two bonds simultaneously through cycloaddition reactions, modifying existing ring systems by contraction or expansion, leveraging metal catalysts to facilitate bond formation, and employing radical-based methods.

Intramolecular Cyclization Approaches (e.g., Nucleophilic Substitution)

Intramolecular cyclization is a cornerstone of azetidine synthesis, most commonly involving a nucleophilic attack by a nitrogen atom to displace a leaving group on the same molecule. acs.org This SN2 reaction is a direct and widely used method for forming the azetidine ring. researchgate.netfrontiersin.org The success of this approach hinges on the proper positioning of the nucleophilic nitrogen and the electrophilic carbon bearing a suitable leaving group, such as a halide or a sulfonate ester. acs.orgfrontiersin.org

A significant challenge in these reactions is the competition with elimination reactions, which is exacerbated by the strain of the forming four-membered ring. acs.org To circumvent this, strong bases are often employed to enhance the nucleophilicity of the nitrogen atom, thereby promoting the desired cyclization. For instance, the use of lithium hexamethyldisilazide (LiHMDS) has been shown to be effective in the synthesis of 1-alkyl-2-(trifluoromethyl)azetidines. rsc.org

The intramolecular aminolysis of epoxides presents an alternative and effective pathway for constructing the azetidine ring. frontiersin.orgresearchgate.net This method has been particularly successful in synthesizing azetidines with adjacent carbonyl groups, which are valuable scaffolds for further functionalization. frontiersin.orgfrontiersin.org

Cycloaddition Reactions (e.g., [2+2] Photocycloadditions, Aza-Paternò-Büchi)

Cycloaddition reactions offer a powerful and atom-economical approach to azetidine synthesis by forming two new bonds in a single step. rsc.org The aza-Paternò-Büchi reaction, a [2+2] photocycloaddition between an imine and an alkene, is a prominent example of this strategy. rsc.orgrsc.org This reaction, however, has faced limitations due to competing E/Z isomerization of the imine component. rsc.org To address this, cyclic imines are often used to prevent this undesired relaxation pathway. rsc.org

Recent advancements have focused on visible-light-mediated intermolecular aza-Paternò-Büchi reactions. nih.govspringernature.com These methods utilize photocatalysts, such as iridium complexes, to activate the imine component via triplet energy transfer, enabling the cycloaddition to proceed under mild conditions. nih.govrsc.orgchemrxiv.org This approach has broadened the scope of accessible azetidines, allowing for the synthesis of highly functionalized derivatives from readily available precursors. nih.gov The development of intramolecular versions of this reaction has further expanded the toolkit for creating complex, tricyclic azetidine structures. acs.org

The choice of reactants is crucial for the success of these photocycloadditions. For instance, the use of 2-isoxazoline-3-carboxylates as oxime precursors has proven effective in visible-light-mediated [2+2] cycloadditions with a wide range of alkenes. nih.govrsc.org Furthermore, matching the frontier molecular orbital energies of the alkene and the acyclic oxime has been shown to be a key factor in enabling successful visible-light-mediated aza-Paternò-Büchi reactions. nih.gov

Ring Contraction and Expansion Rearrangements

Ring contraction and expansion reactions provide alternative routes to the azetidine core by rearranging existing cyclic structures. A notable example of ring contraction is the one-pot nucleophilic addition-ring contraction of α-bromo N-sulfonylpyrrolidinones. organic-chemistry.orgacs.orgnih.gov This method yields α-carbonylated N-sulfonylazetidines and is tolerant of various nucleophiles, including alcohols, phenols, and anilines. acs.orgnih.gov The proposed mechanism involves the opening of the pyrrolidinone ring by a nucleophile, followed by an intramolecular SN2 reaction where the newly formed amide anion displaces the α-bromide. acs.org

Conversely, ring expansion reactions can also be employed to synthesize azetidines. For instance, the reaction of rhodium-bound carbenes with strained bicyclic methylene (B1212753) aziridines results in a [3+1] ring expansion to produce highly substituted methylene azetidines. nih.gov This method proceeds with excellent regio- and stereoselectivity. nih.gov Ring expansion of aziridines can also be achieved under basic conditions. nih.gov Additionally, the acid-mediated ring expansion of 2,2-disubstituted azetidine carbamates can lead to the formation of larger heterocyclic frameworks like 1,3-oxazinan-2-ones. acs.org

Metal-Catalyzed Methods (e.g., Pd(II)-catalyzed C-H amination, La(OTf)3-catalyzed aminolysis)

Metal catalysis has emerged as a powerful tool for the synthesis of azetidines, enabling reactions that are otherwise difficult to achieve. Palladium(II)-catalyzed intramolecular C-H amination is a significant development in this area, allowing for the synthesis of functionalized azetidines through the direct amination of unactivated C(sp³)–H bonds. rsc.orgnih.gov This method often utilizes a directing group, such as picolinamide, to guide the catalyst to the desired C-H bond. nih.gov The reaction proceeds with relatively low catalyst loading and uses inexpensive reagents. organic-chemistry.orgnih.gov

Lanthanide triflates, particularly Lanthanum(III) trifluoromethanesulfonate (B1224126) (La(OTf)₃), have been shown to be effective catalysts for the intramolecular regioselective aminolysis of cis-3,4-epoxy amines to afford azetidines. frontiersin.orgfrontiersin.orgnih.govelsevierpure.comnih.gov This reaction proceeds in high yields and tolerates a variety of functional groups. nih.govelsevierpure.comnih.gov Computational studies suggest that the coordination of the lanthanum(III) ion to the substrate plays a crucial role in determining the regioselectivity of the aminolysis. frontiersin.orgnih.gov

Radical Strain-Release Photocatalysis

A more recent and innovative approach to azetidine synthesis involves radical strain-release photocatalysis. unipr.itchemrxiv.orgchemrxiv.org This method utilizes the high ring strain of azabicyclo[1.1.0]butanes (ABBs) to drive the formation of densely functionalized azetidines. unipr.itchemrxiv.orgresearchgate.net In this process, a photosensitizer, often an organic dye, initiates a radical process under visible light irradiation. unipr.itchemrxiv.orgresearchgate.net The generated radical intermediates are then trapped by the ABB, leading to the cleavage of the central C-N bond and the formation of a substituted azetidine ring in a single step. unipr.itresearchgate.net This strategy has been successfully applied to the synthesis of a variety of azetidine derivatives. unipr.itresearchgate.netthieme-connect.com

Synthetic Routes to 1-(3,4-Difluorobenzoyl)azetidine Scaffolds and Derivatives

The synthesis of this compound and its derivatives typically involves the acylation of a pre-formed azetidine ring with 3,4-difluorobenzoyl chloride or a related activated carboxylic acid derivative. Therefore, the key challenge lies in the synthesis of the azetidine core itself, which can be achieved using the general strategies outlined above.

For example, a common route would involve the synthesis of 3-amino-azetidine derivatives, which can then be acylated. google.com The synthesis of these 3-amino-azetidine intermediates can be accomplished through various methods, including those described in patent literature. google.com

Another approach involves the reduction of β-lactams (azetidin-2-ones) to the corresponding azetidines. rsc.org For instance, the diastereoselective synthesis of 2,3-disubstituted 1-arylazetidines has been achieved via the sodium borohydride (B1222165) promoted reduction of C-3 functionalized azetidin-2-ones. rsc.org The resulting azetidine can then be N-acylated to introduce the 3,4-difluorobenzoyl group.

The following table summarizes some of the synthetic strategies that can be adapted for the preparation of precursors to this compound.

| Strategy | Key Reaction | Precursor Synthesized | Potential for this compound Synthesis |

| Intramolecular Cyclization | Nucleophilic displacement | Substituted azetidines | The resulting azetidine can be N-acylated. |

| Cycloaddition | [2+2] Photocycloaddition | Functionalized azetidines | The azetidine product can be deprotected and N-acylated. |

| Ring Contraction | Nucleophilic addition-ring contraction | α-Carbonylated N-sulfonylazetidines | The N-sulfonyl group can be removed and replaced with the 3,4-difluorobenzoyl group. |

| Metal-Catalysis | Pd(II)-catalyzed C-H amination | N-Picolinoyl azetidines | The picolinoyl protecting group can be cleaved and the nitrogen acylated. |

| Radical Photocatalysis | Radical strain-release of ABBs | Densely functionalized azetidines | The substituents on the azetidine ring can be manipulated, and the nitrogen can be acylated. |

Acylation Reactions for N-Substitution

The most direct method for synthesizing this compound is the N-acylation of the parent azetidine ring. This classic transformation involves the formation of an amide bond between the secondary amine of the azetidine and an activated form of 3,4-difluorobenzoic acid.

The standard procedure utilizes 3,4-difluorobenzoyl chloride as the acylating agent. The reaction is typically carried out in the presence of a base, such as triethylamine (B128534) or pyridine, which serves to neutralize the hydrochloric acid byproduct generated during the reaction. This method is widely applicable for the synthesis of various N-substituted azetidines. The choice of solvent and reaction conditions can be optimized to ensure high yields and purity of the final product. The Staudinger synthesis, a ketene-imine cycloaddition, remains a foundational method for creating the 2-azetidinone (β-lactam) core, which can be a precursor to azetidines. researchgate.net

General Reaction Scheme for N-Acylation:

Azetidine + 3,4-Difluorobenzoyl chloride --(Base)--> this compound + Base·HCl

Strategies for Introducing Fluorinated Benzoyl Moieties

The introduction of fluorinated substituents, such as the 3,4-difluorobenzoyl group, is a common strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and pharmacokinetic properties. nih.gov The key to this process is the availability of the fluorinated acylating agent.

3,4-Difluorobenzoyl chloride is typically prepared from 3,4-difluorobenzoic acid by treatment with a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride. Once formed, this reactive acyl chloride can be used directly in acylation reactions as described above. The synthesis of various fluorinated pyrrolidine (B122466) and azetidine amides has been explored for their potential as dipeptidyl peptidase IV inhibitors. nih.gov Strain-release reactions of 2-(trifluoromethyl)-1-azabicyclo[1.1.0]butanes with reagents like benzyl (B1604629) chloroformate or trifluoroacetic anhydride (B1165640) provide another route to azetidines bearing fluorinated groups. nih.gov

Multi-component Reactions and One-Pot Preparations

Multi-component reactions (MCRs) and one-pot syntheses offer significant advantages in terms of efficiency, atom economy, and the rapid generation of molecular complexity from simple precursors. acs.orgnih.gov These strategies are powerful tools for creating libraries of substituted azetidines. nih.gov

One notable example is the copper-catalyzed three-component reaction between terminal alkynes, sulfonyl azides, and carbodiimides, which produces functionalized 2-(sulfonylimino)-4-(alkylimino)azetidine derivatives in good to excellent yields under mild conditions. acs.orgacs.orgorganic-chemistry.org Another innovative MCR involves a four-component strain-release-driven sequence using azabicyclo[1.1.0]butane to produce highly modular, substituted azetidines. nih.gov These methods streamline the synthesis process, avoiding the isolation of intermediates and reducing waste.

Table 1: Examples of Multi-component Reactions for Azetidine Synthesis

| Reaction Type | Components | Catalyst/Conditions | Product Type | Reference |

|---|---|---|---|---|

| Copper-Catalyzed MCR | Terminal Alkynes, Sulfonyl Azides, Carbodiimides | CuI, Mild Conditions | 2-(sulfonylimino)-4-(alkylimino)azetidines | acs.orgorganic-chemistry.org |

| Strain-Release Driven MCR | Azabicyclo[1.1.0]butyl-lithium, Acyl Silane, Electrophile 1, Electrophile 2 | Sequential addition | 1,3,3-Trisubstituted Azetidines | nih.gov |

| Dual Copper/Photoredox Catalysis | Benzoyl-azabicyclobutane, 1,3-Butadiene, TMS-CN | Cu(MeCN)₄PF₆, 4CzIPN, Blue LEDs | Functionalized Azetidines with C3 Quaternary Center | thieme-connect.de |

Advanced Synthetic Techniques and Stereocontrol

Modern synthetic chemistry has developed sophisticated techniques to control the stereochemistry of azetidine products and to synthesize them more efficiently and sustainably.

Enantioselective Synthesis

The synthesis of enantioenriched azetidines is of paramount importance, as the biological activity of chiral molecules often resides in a single enantiomer. However, creating chiral 2,3-disubstituted azetidines remains a significant challenge. acs.orgnih.gov

A breakthrough in this area is the copper-catalyzed asymmetric boryl allylation of azetines. This method allows for the direct difunctionalization of the azetine ring, installing both a boryl and an allyl group while creating two new stereogenic centers with high enantioselectivity. acs.orgnih.gov Another powerful strategy employs chiral tert-butanesulfinamides as auxiliaries. Condensation with 3-chloropropanal, followed by organometallic addition and intramolecular cyclization, yields C2-substituted azetidines with high diastereoselectivity, providing access to a range of previously hard-to-make optically active azetidines. acs.org The development of 2,4-cis-disubstituted amino azetidines as ligands has also enabled highly enantioselective copper-catalyzed Henry reactions, yielding products with >99% e.e. nih.gov

Table 2: Enantioselective Methods for Azetidine Synthesis

| Method | Key Reagents/Catalyst | Product Type | Key Outcome | Reference |

|---|---|---|---|---|

| Asymmetric Boryl Allylation | Azetines, Allyl Phosphates, Cu/Bisphosphine Catalyst | Chiral 2,3-disubstituted azetidines | High regio-, enantio-, and diastereoselectivity | acs.orgnih.gov |

| Chiral Auxiliary Approach | tert-Butanesulfinamide, 3-chloropropanal, Organometallic Reagents | Enantioenriched C2-substituted azetidines | High diastereoselectivity for aryl, vinyl, and alkyl substituents | acs.org |

| Asymmetric Catalysis | Alkyl Aldehydes, Nitromethane, Cu(OAc)₂, Chiral 2,4-cis-azetidine ligand | Chiral β-nitro alcohols | >99% e.e. | nih.gov |

Flow Chemistry Applications

Flow chemistry has emerged as a powerful enabling technology for the synthesis of azetidines, offering enhanced safety, scalability, and precise control over reaction parameters. acs.orguniba.ituniba.it This technology is particularly advantageous for handling unstable intermediates, such as lithiated species, allowing reactions to be performed at higher temperatures than in traditional batch processing. acs.orgresearchgate.net

A notable application is the use of N-Boc-3-iodoazetidine as a common precursor for the synthesis of both 3-substituted azetidines and 2-substituted azetines under continuous flow conditions. acs.orguniba.ituniba.it By simply changing the lithiating agent, the reaction can be directed to form either C3-lithiated azetidine or C2-lithiated azetine, which can then be trapped with various electrophiles. acs.orguniba.it This approach, often utilizing greener solvents, contributes to the development of more sustainable synthetic processes. uniba.itresearchgate.net

Diversification of Substitution Patterns

The ability to introduce a wide variety of substituents onto the azetidine scaffold is crucial for tuning the properties of these molecules for applications in drug discovery. researchgate.net Several advanced methods have been developed to achieve this diversification.

Strain-release functionalization of highly strained azabicyclo[1.1.0]butanes (ABBs) is a versatile strategy. nih.gov The ring-opening of ABBs can be coupled with various electrophiles to generate diverse 1,3,3-trisubstituted azetidines that would be difficult to access otherwise. nih.gov Furthermore, copper-catalyzed [2+2] photocycloadditions between non-conjugated imines and alkenes provide a convergent route to a variety of substituted azetidines. researchgate.netrsc.org Palladium-catalyzed intramolecular C(sp³)–H amination represents another modern technique for constructing functionalized azetidine rings from readily available amine precursors. rsc.org These methods provide a robust toolbox for creating densely functionalized azetidines with diverse substitution patterns. researchgate.net

Structure Activity Relationship Sar Studies of 1 3,4 Difluorobenzoyl Azetidine Analogues

Impact of Azetidine (B1206935) Ring Substitution on Biological Performance

The azetidine ring, a four-membered saturated heterocycle containing a nitrogen atom, serves as a rigid and compact scaffold. nih.gov Its substitution pattern is a critical determinant of biological performance. Due to its inherent ring strain, the synthesis of substituted azetidines can be challenging, but it offers a unique chemical space compared to its lower homologue, aziridine (B145994), or higher homologue, pyrrolidine (B122466). medwinpublishers.com

The biological activity of azetidine-containing compounds can be dramatically altered by the nature and position of substituents on the ring. Studies on various azetidine derivatives have shown that substitutions at the 2- and 3-positions are particularly influential. For example, in a series of azetidine derivatives designed as GABA uptake inhibitors, the introduction of an acetic acid moiety at the 2-position or a carboxylic acid function at the 3-position significantly affected their potency and selectivity for different GABA transporter subtypes (GAT-1 vs. GAT-3). nih.gov

Research on azetidine-containing dipeptides as inhibitors of the human cytomegalovirus (HCMV) revealed that the conformational restriction imposed by the 2-azetidine residue was a key factor for their antiviral activity. nih.gov This highlights that beyond direct interaction with a biological target, substitutions on the azetidine ring can enforce a specific three-dimensional conformation (a bioactive conformation) necessary for activity.

In a different context, using amino azetidines as ligands in asymmetric catalysis, it was demonstrated that substituents on the azetidine scaffold profoundly impact stereoselectivity. A study systematically varied the substituent at the 2-position of the azetidine ring, revealing that electronic properties are crucial. Electron-withdrawing groups on the 2-position's phenyl substituent, such as a 4-chloro group, led to better enantiomeric excess in the catalyzed reaction compared to electron-donating groups or larger, bulkier groups like naphthyl. nih.gov This suggests that even when not directly involved in binding, substituents on the azetidine ring can modulate the electronic and steric environment to optimize molecular function.

Table 1: Impact of 2-Position Azetidine Ring Substitution on Catalytic Performance Data synthesized from research on copper-catalyzed Henry reactions using substituted amino azetidines as ligands. nih.gov

| 2-Position Substituent on Azetidine | Reaction Conversion (%) | Enantiomeric Excess (e.e. %) | Implication for SAR |

|---|---|---|---|

| Phenyl | 95 | 35 | Baseline activity. |

| 1-Naphthyl | 86 | 1 | Increased steric bulk is detrimental. |

| 4-tert-Butylphenyl | 90 | 9 | Bulky alkyl group reduces stereoselectivity. |

| 4-Nitrophenyl | 95 | 25 | Strong electron-withdrawing group, moderate selectivity. |

Role of the Benzoyl Moiety in Ligand-Target Interactions

The benzoyl moiety in 1-(3,4-Difluorobenzoyl)azetidine is attached to the azetidine nitrogen via an amide bond. This functional group plays a multifaceted role in biological activity. The presence of the benzoyl group introduces a rigid, planar unit that can participate in various non-covalent interactions with a biological target. ontosight.ai

Key functions of the benzoyl moiety include:

Hydrogen Bonding: The carbonyl oxygen of the benzoyl group is a potent hydrogen bond acceptor. This is a fundamental interaction in molecular recognition, allowing the ligand to anchor to specific hydrogen bond donors (like -NH or -OH groups) within a receptor's binding site.

Aromatic Interactions: The phenyl ring can engage in π-π stacking or π-cation interactions with aromatic residues (e.g., Phenylalanine, Tyrosine, Tryptophan) in a protein target. These interactions are crucial for affinity and selectivity.

Conformational Control: The amide bond has a high rotational barrier, which restricts the conformation of the molecule. This pre-organization can reduce the entropic penalty of binding, leading to higher affinity. Molecular modeling studies on similar dibenzoyl structures have shown that the relative orientation of the benzoyl groups and the distance between key atoms are critical for larvicidal activity, suggesting the geometric constraints imposed by this moiety are paramount for a proper fit with the target. scispace.com

In essence, the benzoyl moiety often acts as a key recognition element that orients the molecule within the binding pocket and establishes critical binding interactions.

Influence of Fluoro-Substituents on Molecular Recognition and Activity

The substitution of hydrogen with fluorine is a common strategy in medicinal chemistry to modulate a molecule's properties. The 3,4-difluoro substitution pattern on the benzoyl ring has a profound influence on the molecule's electronic character, metabolic stability, and binding interactions.

The high electronegativity of fluorine atoms significantly alters the electronic properties of the phenyl ring. The two electron-withdrawing fluorine atoms make the aromatic ring electron-deficient. This can have several consequences for ligand-target interactions:

Modulation of Aromatic Interactions: An electron-deficient ring may engage less favorably in cation-π interactions but can form favorable quadrupole-quadrupole interactions with electron-rich aromatic side chains of the target protein. acs.org

Altered pKa: The electron-withdrawing effect can influence the pKa of nearby functional groups, which can be critical for maintaining the optimal ionization state for binding or cell permeability. acs.org

Hydrogen Bonding: The fluorine atom can act as a weak hydrogen bond acceptor. In some cases, specific C-F---H-X interactions can contribute to binding affinity.

Furthermore, fluorine substitution can enhance metabolic stability by blocking sites susceptible to oxidative metabolism (e.g., cytochrome P450-mediated hydroxylation), thereby increasing the compound's half-life and bioavailability. Studies on various bioactive molecules have demonstrated that difluoro-substitution can lead to superior inhibitory activity compared to mono-fluoro or non-fluorinated analogues. nih.govnih.gov For instance, in a series of p38α MAP kinase inhibitors, a 2,4-difluoro substitution on a phenyl ring resulted in better inhibition than a mono-fluoro substitution. nih.gov

Table 2: General Effects of Fluoro-Substituents in Medicinal Chemistry

| Property | Effect of Fluorine Substitution | Reference |

|---|---|---|

| Electronic Character | Strongly electron-withdrawing; alters aromatic interactions (e.g., cation-π). | acs.org |

| Metabolic Stability | Blocks sites of oxidation, often increasing metabolic half-life. | acs.org |

| Binding Affinity | Can form specific hydrogen bonds or polar interactions with the target. | nih.gov |

| Lipophilicity | Increases lipophilicity, which can affect permeability and solubility. | N/A |

| Conformation | Can influence the preferred conformation of the molecule through steric or electronic effects. | N/A |

Conformational Analysis and its Correlation with Biological Profiles

Conformational analysis investigates the spatial arrangement of atoms in a molecule and the energy associated with different arrangements. For a drug molecule, it is widely accepted that it must adopt a specific three-dimensional shape, the "bioactive conformation," to bind effectively to its target. nih.govnih.gov

The structure of this compound is relatively rigid. The four-membered azetidine ring has a limited number of low-energy conformations, and the amide bond of the benzoyl group is predominantly planar. The main sources of conformational flexibility are the rotations around the N-C(O) and C(aryl)-C(O) single bonds.

The azetidine ring itself introduces significant conformational restriction. nih.gov Studies on cis-disubstituted azetidines have shown that the ring geometry can create an inherently concave and rigid platform. nih.gov This pre-organized structure can present the substituents—in this case, the 3,4-difluorobenzoyl group—in a well-defined orientation for interaction with a receptor. This rigidity is often beneficial for binding affinity, as less conformational entropy is lost upon binding compared to a more flexible molecule. The correlation between a constrained conformation and biological activity is a recurring theme in SAR studies, where locking a molecule into its bioactive shape can lead to a substantial increase in potency.

Comparative SAR with Other Heterocyclic Scaffolds

To understand the specific contribution of the azetidine ring, it is often compared with other heterocyclic scaffolds, most commonly its five-membered (pyrrolidine) and six-membered (piperidine) analogues. These heterocycles differ in size, ring pucker, and conformational flexibility.

Azetidine vs. Pyrrolidine/Piperidine (B6355638): Azetidine is smaller and more rigid than pyrrolidine and piperidine. medwinpublishers.com This rigidity can be an advantage, leading to higher binding affinity by reducing the entropic cost of binding. However, the specific bond angles and distances within the azetidine scaffold may not provide the optimal geometry for alignment with a given receptor's binding site. In such cases, the greater flexibility and different vectoral arrangement of substituents offered by a pyrrolidine or piperidine ring might be more favorable.

Bioisosteric Replacement: Azetidines are considered useful isosteres of other N-heterocycles. nih.gov A study on GABA uptake inhibitors explored azetidine derivatives as analogues of a known inhibitor containing a piperidine ring, demonstrating that the azetidine scaffold could produce compounds with moderate to high affinity. nih.gov

Fluorinated Analogues: A direct comparison of fluorinated pyrrolidine and azetidine amides as dipeptidyl peptidase IV (DPP-IV) inhibitors found that both scaffolds could yield highly active compounds. nih.gov This indicates that for certain targets, the azetidine ring is a fully viable and potent alternative to the more commonly used pyrrolidine scaffold.

The choice of the heterocyclic scaffold is therefore a critical decision in drug design, representing a trade-off between conformational rigidity and the ability to achieve an optimal geometric presentation of key interacting functional groups.

Table 3: Conceptual Comparison of Heterocyclic Scaffolds

| Scaffold | Ring Size | Relative Flexibility | Key SAR Feature | Reference |

|---|---|---|---|---|

| Azetidine | 4-membered | Rigid | Compact, conformationally constrained. | nih.gov |

| Pyrrolidine | 5-membered | Moderately Flexible | Larger and more flexible than azetidine, allowing different substituent vectors. | medwinpublishers.com |

| Piperidine | 6-membered | Flexible (Chair/Boat) | Offers more spatial orientations for substituents than smaller rings. | nih.gov |

Mechanistic Investigations of Biological Activity of 1 3,4 Difluorobenzoyl Azetidine Analogues

Elucidation of Molecular Mechanisms of Action

The biological effects of 1-(3,4-Difluorobenzoyl)azetidine analogues are rooted in their specific interactions with key biological molecules. These interactions can lead to the inhibition of enzymes, modulation of receptor activity, and interference with the function of other essential macromolecules.

A significant mechanism of action for certain azetidine (B1206935) analogues is the inhibition of aminoacyl-tRNA synthetases, which are essential enzymes for protein biosynthesis.

Bicyclic azetidine derivatives have been identified as potent inhibitors of Phenylalanyl-tRNA Synthetase (PheRS), an enzyme that catalyzes the attachment of phenylalanine to its cognate tRNA. This inhibition is the basis for their antimalarial activity against Plasmodium falciparum. nih.gov Studies have shown that these compounds act as competitive inhibitors with respect to the amino acid substrate, L-phenylalanine (L-Phe). nih.gov Structural and biochemical analyses of a representative bicyclic azetidine, BRD1389, in complex with Plasmodium vivax cytosolic FRS (PvcFRS) revealed that the inhibitor binds within the catalytic site. Specifically, the diphenylacetylene (B1204595) portion of the molecule occupies the L-Phe binding site, while its [6.2.0]-diazabicyclodecane core extends towards and partially blocks the ATP binding region. nih.gov

Similarly, a class of compounds known as phenyl-thiazolylurea-sulfonamides act as potent and selective inhibitors of bacterial PheRS. nih.gov These compounds show inhibitory concentrations (IC50) in the nanomolar range against the enzyme from bacteria like Escherichia coli and Staphylococcus aureus, while having high selectivity over mammalian cytoplasmic and human mitochondrial PheRS. nih.gov Enzyme kinetic studies confirm that these inhibitors are competitive with the natural substrate, phenylalanine. nih.gov The potent inhibition of this crucial enzyme disrupts protein synthesis, leading to the observed antibacterial effects. nih.gov

Table 1: Enzyme Inhibition Data for Azetidine Analogues and Related Compounds

| Compound Class | Target Enzyme | Organism | Inhibition Mechanism | Potency |

| Bicyclic Azetidines | Phenylalanyl-tRNA Synthetase (cFRS) | Plasmodium spp. | Competitive with L-Phe | Potent antimalarial activity |

| Phenyl-thiazolylurea-sulfonamides | Phenylalanyl-tRNA Synthetase (PheRS) | E. coli, S. aureus, etc. | Competitive with Phe | IC50 in the nanomolar range |

Analogues of this compound have been investigated for their ability to modulate the function of various receptors, indicating their potential in treating neurological and sensory disorders.

Vesicular Dopamine (B1211576) Uptake Inhibition: Novel cis- and trans-azetidine analogues have been developed as potent inhibitors of the vesicular monoamine transporter 2 (VMAT2), which is responsible for the uptake of dopamine into synaptic vesicles. nih.gov A study on these analogues revealed that they potently inhibited [3H]dopamine uptake with inhibition constants (Ki) as low as 24 nM. The most potent compounds included a cis-4-methoxy analog (Ki = 24 nM) and a trans-methylenedioxy analog (Ki = 31 nM), both of which were more potent than the reference compounds lobelane (B1250731) and norlobelane. nih.gov This inhibition of VMAT2 function suggests potential applications in the treatment of conditions like methamphetamine abuse. nih.gov Other structurally related compounds, such as 1-piperazino-3-phenylindans, have also shown potent dopamine-uptake inhibition, with IC50 values around 2 nM. nih.gov

P2X3 Receptor Antagonism: P2X3 receptors, which are ATP-gated ion channels found predominantly on primary afferent neurons, are a key target for pain and chronic cough therapies. nih.gov Benzimidazole-4,7-dione derivatives, developed as P2X3 receptor antagonists, have highlighted the importance of a difluoroaniline moiety for activity. Modification of a hit compound's 3,4-difluoroaniline (B56902) group to a 4-fluoro or 4-chloro aniline (B41778) led to a 4- to 5-fold decrease in antagonistic activity, underscoring the role of this specific substitution pattern. nih.gov P2X3 receptor antagonists function by blocking these ion channels, thereby preventing the transmission of pain or cough signals initiated by ATP. nih.govnih.gov Selective P2X3 antagonists can inhibit taste signal transmission from taste buds to sensory nerves, confirming the postsynaptic role of these receptors in sensory pathways. nih.gov

The interaction of small molecules with biological macromolecules like proteins and lipids is governed by fundamental physicochemical principles, including hydrophobic and electrostatic interactions. nih.gov In the case of azetidine analogues, specific interactions with target proteins underpin their biological effects.

As detailed in the enzyme inhibition section, bicyclic azetidines interact intimately with phenylalanyl-tRNA synthetase. The ligand settles into two distinct sub-sites within the enzyme's catalytic domain, occupying the L-Phe site and an adjacent auxiliary cavity, while also passing the ATP binding site. nih.gov This detailed structural interaction provides a clear framework for the compound's inhibitory mechanism.

In a different context, certain N-substituted azetidin-2-one (B1220530) derivatives have been shown to interact with β-lactamase, an enzyme responsible for antibiotic resistance. Molecular docking and dynamics simulations revealed that the enantiomer (3R,4S) of a specific trans-azetidin-2-one can displace the antibiotic oxacillin (B1211168) from the β-lactamase active site. nih.gov This action protects the antibiotic from enzymatic degradation, thereby enhancing its efficacy against resistant bacterial strains like MRSA. nih.gov

Cellular Pathway Perturbations

By interacting with specific molecular targets, this compound analogues can trigger a cascade of events that perturb cellular pathways, leading to outcomes such as the inhibition of cell proliferation or microbial death.

Several azetidinone derivatives have demonstrated antiproliferative activity against various cancer cell lines. The mechanisms often involve interference with critical cellular processes like cell division and survival signaling.

Azetidin-2-one analogues of combretastatin (B1194345) A-4 have been designed as colchicine-binding site inhibitors to destabilize microtubules. nih.gov One such compound, 9q, was identified as a novel and potent microtubule-destabilising agent, suggesting its potential as a lead for new anticancer drugs. nih.gov Other series of 1,4-diarylazetidinones have shown antiproliferative activity against human breast carcinoma cells (MCF-7 and MDA-MB-231) at nanomolar concentrations, and fluorinated versions were active against HT-29 colon cancer cells. nih.gov

Mechanistic studies on related heterocyclic compounds in colon cancer cells have shown that the cellular response can depend on the status of the p53 tumor suppressor gene. nih.gov In cells with wild-type p53, a test compound induced a p53-dependent response, leading to cell cycle arrest in the G1 and S phases and apoptosis. nih.gov In contrast, in cells with mutant p53, the same compound caused a transient G2-M arrest, followed by cell death through mitotic catastrophe. nih.gov The common triggers for these antiproliferative effects were identified as DNA damage and oxidative stress. nih.gov

Table 2: Antiproliferative Activity of Azetidinone Analogues

| Compound Class | Cancer Cell Line | Observed Effect | Potential Mechanism |

| 1,4-diaryl-3-chloroazetidin-2-ones | Human breast cancer | Potent antiproliferative agent | Not specified |

| Fluorinated 1,4-diarylazetidinones | HT-29 (colon) | Significant anticancer activity | Not specified |

| 3-(prop-1-en-2-yl)azetidin-2-ones | MCF-7, MDA-MB-231 (breast) | Antiproliferative activity | Microtubule destabilisation |

| N-substituted azetidin-2-ones | Capan-1, Hap1, HCT-116 | Slight cytostatic activity | Not specified |

The antimicrobial effects of azetidine analogues are often a direct consequence of the molecular interactions described previously.

The primary mechanism for the antibacterial and antimalarial activity of several azetidine analogues is the inhibition of phenylalanyl-tRNA synthetase. nih.govnih.gov By blocking this enzyme, the compounds effectively halt protein synthesis, a process essential for the growth and survival of the pathogen. In bacteria, this inhibition can induce the "stringent response," a stress-response pathway, further contributing to the antimicrobial effect. nih.gov

While many β-lactam antibiotics, which share the azetidinone core, act by inhibiting cell wall synthesis, the antimicrobial azetidines discussed here primarily target protein synthesis. nih.govnih.govresearchgate.net However, some azetidinone derivatives exhibit different antimicrobial strategies. For instance, certain 1,3,4-triaryl-2-azetidinones have shown notable activity against the bacterium Pseudomonas aeruginosa. nih.gov Furthermore, as an adjuvant, an azetidin-2-one derivative was found to enhance the efficacy of oxacillin against methicillin-resistant Staphylococcus aureus (MRSA). nih.gov It achieves this not by directly inhibiting cell wall synthesis itself, but by inhibiting the β-lactamase enzyme that the bacterium uses to neutralize the antibiotic. nih.gov This protects the primary antibiotic, allowing it to effectively inhibit cell wall synthesis.

Computational Approaches in the Study of 1 3,4 Difluorobenzoyl Azetidine and Azetidines

Quantum Chemical Calculations

Quantum chemical calculations provide a fundamental understanding of the electronic structure and reactivity of molecules. These methods are based on the principles of quantum mechanics and can predict a wide range of molecular properties with high accuracy.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of atoms, molecules, and solids. nih.govacademicjournals.orgrsc.orgnih.govresearchgate.net It is a widely used tool for predicting the physical and chemical properties of molecules. nih.gov DFT studies have been instrumental in understanding reaction processes and calculating the electronic structure of molecules, including those with transition metals. nih.gov

In the context of azetidine (B1206935) derivatives, DFT calculations can be used to optimize molecular geometries, determine electronic properties, and predict reactivity. For instance, a theoretical study on similar heterocyclic compounds used DFT to calculate bond lengths and angles, showing good agreement with experimental data. rsc.org These calculations can also elucidate the character of valence and conduction bands, which is crucial for understanding the electronic behavior of the molecule. rsc.org

A key aspect of DFT is the ability to model the electronic distribution within a molecule, which governs its chemical behavior. This information is vital for understanding how a molecule like 1-(3,4-Difluorobenzoyl)azetidine might interact with biological targets.

Table 1: Representative Applications of DFT in Heterocyclic Chemistry

| Application | Description | Reference |

| Geometry Optimization | Calculation of the most stable three-dimensional arrangement of atoms in a molecule. | rsc.org |

| Electronic Structure | Determination of the distribution of electrons within the molecule, including orbital energies. | nih.govrsc.org |

| Reactivity Prediction | Use of electronic properties to predict how a molecule will behave in a chemical reaction. | nih.gov |

This table is interactive. Click on the headers to sort the data.

Frontier Molecular Orbital (FMO) theory is a key application of molecular orbital theory that simplifies the prediction of reaction outcomes by focusing on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). wikipedia.orgnumberanalytics.comlibretexts.orgyoutube.com The interaction between the HOMO of one reactant and the LUMO of another is often the dominant factor in determining the feasibility and nature of a chemical reaction. wikipedia.org

FMO theory is particularly useful for understanding pericyclic reactions, such as cycloadditions, sigmatropic reactions, and electrocyclic reactions. wikipedia.orgslideshare.net For example, in a Diels-Alder reaction, the interaction between the HOMO of the diene and the LUMO of the dienophile determines the stereoselectivity of the product. wikipedia.org

In the context of azetidine synthesis, computational models based on FMO theory have been used to predict which combinations of reactants will successfully form azetidine rings. thescience.dev By calculating the frontier orbital energies of different alkenes and oximes, researchers can quickly predict the likelihood of a reaction occurring. thescience.dev This approach not only saves time and resources but also helps to expand the known scope of azetidine synthesis. thescience.dev A smaller HOMO-LUMO gap generally indicates higher reactivity. numberanalytics.com

Table 2: Key Concepts of Frontier Molecular Orbital (FMO) Theory

| Concept | Description | Relevance |

| HOMO | The highest energy molecular orbital that contains electrons. It acts as an electron donor. | Nucleophilicity libretexts.orgyoutube.com |

| LUMO | The lowest energy molecular orbital that is empty. It acts as an electron acceptor. | Electrophilicity libretexts.orgyoutube.com |

| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. | Reactivity Indicator numberanalytics.com |

This table is interactive. Click on the headers to sort the data.

Molecular Modeling and Dynamics Simulations

Molecular modeling and dynamics simulations provide a dynamic view of molecular systems, allowing researchers to observe how molecules move and interact over time. These techniques are crucial for understanding the behavior of molecules in complex environments, such as in solution or when interacting with a biological target. nih.govornl.govnih.gov

Rational drug design utilizes computational methods to design and discover new drug molecules. openmedicinalchemistryjournal.comresearchgate.netnih.govfrontiersin.org This approach often involves identifying a biological target and then designing a molecule that can interact with it in a specific way. researchgate.net Computational tools like molecular docking and virtual screening are central to this process. openmedicinalchemistryjournal.comresearchgate.net

For azetidine derivatives, rational design can be used to create new compounds with improved properties, such as enhanced biological activity or better pharmacokinetic profiles. nih.govresearchgate.netresearchgate.net By understanding the structure-activity relationships within a series of compounds, researchers can make targeted modifications to the molecular structure to optimize its function. researchgate.net For example, the conformational constraints imposed by the four-membered azetidine ring can be exploited to induce specific secondary structures in peptides, making them valuable tools in peptidomimetics. nih.gov

Computational chemistry is increasingly being used to predict the outcomes of chemical reactions, including the yield of the desired product. thescience.devnih.govrsc.orgdigitellinc.com This predictive capability is highly valuable in synthetic chemistry, as it can help to prioritize experiments and avoid costly and time-consuming trial-and-error approaches. thescience.dev

Machine learning models, trained on large datasets of experimental reaction data, have shown promise in predicting reaction yields. nih.gov These models can identify complex relationships between the structures of the reactants and the outcome of the reaction. For the synthesis of azetidines, computational models have been developed that can predict not only whether a reaction will occur but also provide an indication of the expected yield. thescience.dev These models take into account factors such as the energies of the frontier molecular orbitals and the accessibility of the reacting atoms. thescience.dev

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.netnih.govresearchgate.netamazonaws.com It is a powerful tool for understanding how a ligand, such as this compound, might bind to a protein target. researchgate.netamazonaws.com

The process involves placing the ligand in the binding site of the protein and then using a scoring function to evaluate the strength of the interaction. nih.govamazonaws.com This allows researchers to identify the most likely binding mode and to analyze the specific interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the complex. nih.govamazonaws.com

Following docking, molecular dynamics (MD) simulations can be used to study the stability of the ligand-protein complex over time. nih.govnih.govnih.gov MD simulations provide a more realistic picture of the binding event by taking into account the flexibility of both the ligand and the protein. nih.gov These simulations can reveal important information about the dynamics of the interaction and the conformational changes that may occur upon binding. nih.gov

Cheminformatics and Chemical Space Analysis of this compound and Azetidines

Cheminformatics and chemical space analysis are pivotal computational tools in modern drug discovery, enabling the systematic examination and organization of chemical compounds. For scaffolds like azetidine, these approaches provide a framework to understand their structural diversity, physicochemical properties, and potential as templates for new therapeutic agents. While specific computational studies on this compound are not extensively documented in publicly available research, the broader class of azetidine-containing molecules has been the subject of significant computational analysis. These studies are crucial for designing focused chemical libraries and for prioritizing compounds for synthesis and biological screening.

Characterization of Chemical Space Occupied by Azetidine Scaffolds

The chemical space occupied by a scaffold class refers to the multidimensional landscape of its possible structures, properties, and biological activities. For azetidines, which are four-membered nitrogen-containing heterocycles, this analysis is particularly important due to their role as "privileged" scaffolds in medicinal chemistry. The inherent strain of the four-membered ring imparts a defined three-dimensional geometry, which can be advantageous for binding to biological targets. nih.gov

Researchers have employed computational methods to characterize the properties of libraries based on azetidine scaffolds. In one such study, a diverse collection of azetidine-based scaffolds was synthesized and profiled for the development of lead-like libraries focused on the central nervous system (CNS). ctu.edu.vn Computational descriptors such as molecular weight (MW), topological polar surface area (TPSA), lipophilicity (LogP and LogD), number of rotatable bonds, and hydrogen bond donors/acceptors were calculated at the design stage. ctu.edu.vn This allowed for the tailoring of the library's properties to be suitable for blood-brain barrier penetration. ctu.edu.vn

A key aspect of this characterization is the assessment of structural diversity. For instance, a library of azetidine-based compounds was compared to known CNS drugs using the Tanimoto coefficient (Tc) as a measure of similarity. The results indicated a high degree of structural novelty, with a mean similarity of less than 0.15 and a maximum similarity of less than 0.26, demonstrating that these scaffolds explore new areas of chemical space. ctu.edu.vn

The table below summarizes the calculated physicochemical properties for a representative set of azetidine-based scaffolds designed for CNS-focused libraries.

| Property | Description | Value Range for CNS-focused Libraries |

| Molecular Weight (MW) | The mass of a molecule. | Optimized for lead-like properties. |

| Topological Polar Surface Area (TPSA) | A descriptor that correlates with drug transport properties. | Calculated at the design stage to filter library members. ctu.edu.vn |

| LogP/LogD | Measures of lipophilicity. | Tailored for blood-brain barrier penetration. ctu.edu.vn |

| Rotatable Bonds | A measure of molecular flexibility. | Kept within a desired range for CNS targets. ctu.edu.vn |

| Hydrogen Bond Donors/Acceptors (HBD/HBA) | Important for molecular recognition. | Controlled during library design. ctu.edu.vn |

| Tanimoto Coefficient (Tc) | A measure of structural similarity. | Mean < 0.15 vs. existing CNS drugs, indicating high novelty. ctu.edu.vn |

This table is generated based on findings from a study on azetidine-based scaffolds for CNS-focused libraries. ctu.edu.vn

Library Design and Virtual Screening Applications

The insights gained from chemical space analysis directly inform the design of chemical libraries. For azetidines, library design often focuses on creating collections of compounds with favorable, lead-like properties and high structural diversity. researchgate.net A practical method for targeted library design involves filtering reagent sets based on reaction type and using predicted physicochemical parameters and potential toxicological liabilities to guide the selection of compounds for synthesis. researchgate.net This approach aims to maximize the diversity coverage while minimizing synthetic effort. researchgate.net

Virtual screening is a computational technique used to search large libraries of chemical structures to identify those that are most likely to bind to a drug target. frontiersin.org Azetidine-containing libraries are well-suited for virtual screening due to the conformationally restricted nature of the scaffold, which can lead to higher reproducibility in in silico models and potentially higher binding affinity due to a lower entropic penalty upon binding. nih.gov

The process of designing and screening azetidine libraries can be summarized as follows:

Scaffold Selection and Enumeration: Starting with a core azetidine scaffold, such as the one in this compound, a virtual library can be generated by enumerating various substituents at different positions.

Property Filtering: The virtual library is then filtered based on calculated physicochemical properties to ensure drug-likeness or to meet specific criteria for a particular target class (e.g., CNS drugs). ctu.edu.vn

Virtual Screening: The filtered library is then docked into the binding site of a biological target. The docking scores, which estimate the binding affinity, are used to rank the compounds. frontiersin.orgctu.edu.vn

Hit Selection and Synthesis: The top-ranking virtual hits are then selected for chemical synthesis and subsequent biological evaluation.

An example of library synthesis is the enantiocontrolled preparation of an azetidine library via strain-release functionalization of 1-azabicyclobutanes, which allowed for the creation of a 12-member compound library with high synthetic efficiency. Such synthetic methodologies are crucial for populating libraries with novel and diverse sp3-enriched substituents, which are highly desirable in medicinal chemistry.

The table below outlines the general workflow for library design and virtual screening applications involving azetidine scaffolds.

| Step | Description | Key Considerations |

| 1. Virtual Library Generation | Enumeration of derivatives from a core azetidine scaffold. | Choice of core scaffold; diversity of building blocks. |

| 2. Physicochemical Filtering | Application of computational filters (e.g., Lipinski's rule of five, CNS MPO). | Target-specific property requirements (e.g., CNS penetration). ctu.edu.vn |

| 3. Docking and Scoring | In silico screening of the library against a biological target. | Accuracy of the docking algorithm and scoring function. frontiersin.org |

| 4. Diversity Analysis | Selection of a diverse set of high-scoring compounds for synthesis. | Maximizing chemical space coverage. researchgate.net |

| 5. Synthesis and Biological Testing | Chemical synthesis and experimental validation of virtual hits. | Feasibility of synthetic routes. |

This table provides a generalized workflow for the computational design and screening of azetidine-based chemical libraries.

Scaffold Derivatization and Chemical Space Exploration

Strategies for Functionalization of the Azetidine (B1206935) Ring

The functionalization of the azetidine ring is crucial for introducing structural diversity and tailoring the molecule's properties. The N-acyl group, in this case, the 3,4-difluorobenzoyl group, significantly influences the reactivity of the azetidine ring. rsc.org General methods for azetidine functionalization include deprotonation followed by reaction with an electrophile, transition-metal-catalyzed C-H activation, and ring-opening reactions. rsc.org

The introduction of substituents onto the azetidine ring can be achieved through several synthetic methodologies. One common approach is the regioselective lithiation of the ring followed by quenching with an electrophile. The N-benzoyl group acts as an activating group, which can direct deprotonation to the adjacent C2 or the more remote C3 position. The precise location of functionalization can be controlled by the choice of base and reaction conditions. rsc.org

Another powerful strategy involves strain-release reactions of azabicyclobutane precursors with organometallic reagents to form 3-substituted azetidines, which can then be acylated to provide the target scaffold. uni-muenchen.de Furthermore, the azetidine ring can be incorporated into larger, more complex structures. For example, a related 1-(2-bromobenzyl)azetidine-2-carboxamide system was shown to undergo intramolecular cross-coupling to form a fused ring system, which could then be opened with various nucleophiles to introduce diverse functionalities.

Table 1: Potential Strategies for Introducing Substituents on the Azetidine Ring

| Position | Strategy | Reagents/Conditions | Potential Substituents Introduced |

| C2/C3 | Directed Lithiation & Electrophilic Trap | s-BuLi, TMEDA, then E+ (e.g., R-X, RCHO) | Alkyl, Hydroxyalkyl, Silyl, etc. |

| C3 | Strain-Release Arylation of Precursor | Azabicyclobutane + ArMgX, then Acylation | Aryl, Heteroaryl |

| C-N Bond | Reductive Ring Opening | LiAlH₄, DIBAL-H | Cleavage to form γ-amino alcohols |

Controlling the stereochemistry of substituents on the azetidine ring is critical for developing specific biological activities. Stereoselective functionalization can be achieved through several methods. uni-muenchen.de If a carbonyl group is present on the ring (e.g., at the 3-position), its reduction can be performed with chiral reducing agents to yield a specific stereoisomer of the corresponding alcohol. acs.org

Alternatively, chiral N-acyliminium ions can be generated from N-acylated azetidines and trapped with nucleophiles in a diastereoselective manner. Gold-catalyzed oxidative cyclization of chiral N-propargylsulfonamides provides a flexible route to chiral azetidin-3-ones, which are versatile intermediates for further stereoselective modifications. nih.gov These azetidin-3-ones can then be converted to the N-(3,4-difluorobenzoyl) derivatives and subjected to stereoselective additions.

A summary of potential stereoselective methods is presented below.

Table 2: Approaches for Stereoselective Functionalization

| Method | Precursor | Key Transformation | Stereochemical Outcome |

| Chiral Reduction | Azetidin-3-one derivative | Reduction with chiral boranes or catalysts | Enantiomerically enriched 3-hydroxyazetidine |

| Diastereoselective Addition | N-(3,4-difluorobenzoyl)azetidine | Formation of chiral N-acyliminium ion and nucleophilic attack | Diastereomerically enriched substituted azetidine |

| Chiral Auxiliary | Azetidine precursor with chiral auxiliary | Functionalization followed by auxiliary removal | Enantiomerically pure substituted azetidine |

Derivatization of the 3,4-Difluorobenzoyl Moiety

The 3,4-difluorobenzoyl portion of the molecule offers a prime site for derivatization, primarily through nucleophilic aromatic substitution (SNAr). ncrdsip.comlibretexts.org The electron-withdrawing effect of the benzoyl carbonyl group activates the attached phenyl ring, making the fluorine atoms susceptible to displacement by nucleophiles.

Generally, the fluorine atom at the C4-position (para to the carbonyl group) is more activated and thus more readily substituted than the fluorine at the C3-position (meta). libretexts.org This regioselectivity allows for controlled, sequential substitutions if desired. A wide range of nucleophiles can be employed to displace the fluorine atoms, leading to a vast array of derivatives. researchgate.netresearchgate.net

Table 3: Representative Nucleophilic Aromatic Substitution (SNAr) Reactions

| Nucleophile (Nu-H) | Reagent/Conditions | Product Structure (Major Isomer) |

| Amine (R₂NH) | K₂CO₃, DMSO, Heat | 1-(4-(Dialkylamino)-3-fluorobenzoyl)azetidine |

| Alcohol (ROH) | NaH, THF | 1-(4-Alkoxy-3-fluorobenzoyl)azetidine |

| Thiol (RSH) | Et₃N, DMF | 1-(4-(Alkylthio)-3-fluorobenzoyl)azetidine |

| Piperazine | DIPEA, Acetonitrile | 1-(3-Fluoro-4-(piperazin-1-yl)benzoyl)azetidine |

Development of Azetidine-Containing Building Blocks

1-(3,4-Difluorobenzoyl)azetidine itself is a chemical building block available from commercial sources. cymitquimica.com However, it can be readily converted into more complex, functionalized building blocks for further synthetic elaboration.

A prime example is the synthesis of This compound-3-carboxylic acid . sigmaaldrich.comsigmaaldrich.com The introduction of a carboxylic acid at the C3-position provides a versatile handle for a multitude of subsequent reactions, most notably amide bond formation via coupling with amines. This strategy has been used to create more complex molecules, such as 1-[this compound-3-carbonyl]-4-[(pyridin-4-yl)methyl]piperazine . chemenu.com Such building blocks are highly valuable in drug discovery for constructing libraries of compounds with potential biological activity. aksci.com

Table 4: Elaboration of Azetidine Building Blocks

| Starting Building Block | Reaction | Coupled Reagent | Resulting Building Block |

| This compound-3-carboxylic acid | Amide Coupling (e.g., HATU, EDCI) | Amines / Anilines | 3-(Amide-substituted)-1-(3,4-difluorobenzoyl)azetidines |

| 1-(3,4-Difluorobenzoyl)azetidin-3-ol | Etherification (Williamson) | Alkyl Halides | 3-(Alkoxy)-1-(3,4-difluorobenzoyl)azetidines |

| 1-(3,4-Difluorobenzoyl)azetidin-3-amine | Sulfonylation / Acylation | Sulfonyl / Acyl Chlorides | 3-(Sulfonamido/Amido)-1-(3,4-difluorobenzoyl)azetidines |

Combinatorial Approaches and Diversity-Oriented Synthesis (DOS)

Diversity-Oriented Synthesis (DOS) is a powerful strategy in modern drug discovery that aims to efficiently create libraries of structurally diverse small molecules to explore broad regions of chemical space. nih.govnih.govcam.ac.uk this compound is an excellent scaffold for both DOS and more focused combinatorial library synthesis. nih.govnih.gov

A hypothetical DOS approach could involve a split-pool strategy. Starting with the core scaffold, one set of parallel reactions could involve the SNAr derivatization of the difluorobenzoyl moiety with a library of nucleophiles (e.g., 20 different amines). The resulting pool of compounds could then be subjected to a second set of parallel reactions to functionalize the azetidine ring (e.g., lithiation and quenching with 20 different electrophiles). This two-step process could theoretically generate a library of 400 (20 x 20) distinct compounds, each bearing unique substituents on both the aromatic and heterocyclic rings, thus maximizing molecular diversity from a single starting scaffold. exlibrisgroup.com

Target Identification Strategies for Azetidine Based Bioactive Molecules

Genetic Approaches for Target Deconvolution (e.g., CRISPR/Cas9 genome editing)

Genetic approaches offer an orthogonal strategy for target identification by observing how the systematic perturbation of every gene in the genome affects a cell's sensitivity to a compound. The development of CRISPR/Cas9 genome editing has revolutionized this process. nih.gov

A common strategy is a pooled CRISPR screen, where a large population of cells is transduced with a library of single-guide RNAs (sgRNAs) designed to knock out every gene in the genome. nih.gov This cell population is then treated with the bioactive compound, such as 1-(3,4-Difluorobenzoyl)azetidine. The principle is that if the compound's efficacy depends on its target, then cells with a knockout of that target gene will be resistant to the compound and will be enriched in the surviving population. Conversely, knocking out a gene that confers resistance would sensitize cells to the compound, leading to its depletion. By sequencing the sgRNAs present in the surviving cell population and comparing them to a control population, the genes responsible for the change in sensitivity can be identified, pointing directly to the drug's target or critical pathway components. nih.gov

CRISPR-based methods can also utilize a nuclease-dead Cas9 (dCas9) fused to a transcriptional repressor (CRISPRi) or activator (CRISPRa) to knockdown or overexpress genes, respectively, providing further layers of functional genomic information. nih.gov

Biochemical Assays for Target Engagement

Once a putative target has been identified through screening methods, direct biochemical and biophysical assays are essential to confirm and quantify the interaction. frontiersin.org These assays provide definitive evidence of target engagement and can elucidate the binding affinity and mechanism of inhibition.

A key biophysical technique is Isothermal Titration Calorimetry (ITC), which measures the heat released or absorbed during the binding of a small molecule to its target protein. ITC provides a complete thermodynamic profile of the interaction, including the binding affinity (dissociation constant, KD), stoichiometry, and enthalpy. In a study of novel azetidine (B1206935) amides developed as STAT3 inhibitors, researchers used ITC to confirm direct binding to the STAT3 protein. nih.govacs.orgnih.gov The results showed that specific azetidine derivatives bound to STAT3 with high affinity, validating it as their direct target. nih.govacs.org

Table 2: ITC Binding Data for Representative Azetidine Amide STAT3 Inhibitors

| Compound | Target Protein | Binding Affinity (KD) | Reference |

|---|---|---|---|

| Analogue 7g | STAT3 | 880 nM | nih.gov, acs.org |

| Analogue 9k | STAT3 | 960 nM | nih.gov, acs.org |

Other crucial biochemical assays include:

Enzymatic Assays: If the identified target is an enzyme, its activity can be measured in the presence of varying concentrations of the compound to determine an IC50 (half-maximal inhibitory concentration) or a Ki (inhibition constant). domainex.co.uk

Cellular Thermal Shift Assay (CETSA): This method assesses target engagement within intact cells. It is based on the principle that a protein becomes more thermally stable when bound to a ligand. CETSA can confirm that a compound like this compound reaches and binds to its target in a physiological cellular environment. frontiersin.org

Integration of Computational Methods in Target Identification

Computational methods are invaluable for prioritizing and predicting potential protein targets, thereby streamlining the experimental validation process. nih.gov These in silico approaches are broadly categorized as either ligand-based or structure-based. beilstein-journals.orgbeilstein-journals.org

Ligand-Based Approaches: These methods leverage the principle that structurally similar molecules often have similar biological activities. The structure of this compound can be used to search large chemical databases (e.g., PubChem, ChEMBL) for known compounds with high chemical similarity. nih.gov The identified targets of these similar molecules become high-priority candidates for experimental testing.

Structure-Based Approaches: If the three-dimensional structures of potential protein targets are known (from X-ray crystallography or NMR) or can be predicted (through homology modeling), molecular docking can be performed. beilstein-journals.orgnih.gov This technique computationally simulates the binding of the small molecule into the active or allosteric sites of proteins. The docking scores and predicted binding poses can rank potential targets, which can then be pursued with biochemical assays. beilstein-journals.org

The integration of these computational predictions with experimental screening data from proteomics or genetic approaches provides a powerful, multi-faceted strategy for confidently identifying the molecular target of a novel bioactive compound.

Future Research Directions and Translational Potential

Development of Novel Synthetic Routes with Improved Efficiency and Sustainability

The synthesis of azetidine (B1206935) derivatives has historically been hampered by difficulties associated with the strained four-membered ring. nih.gov However, recent years have seen a surge in the development of novel synthetic methodologies aimed at improving efficiency and sustainability. medwinpublishers.com Key advancements include palladium-catalyzed intramolecular C-H amination, which allows for the synthesis of functionalized azetidines with low catalyst loading and under convenient conditions. acs.org Another promising approach involves the La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines, which provides access to azetidines in high yields, even in the presence of sensitive functional groups. frontiersin.org

Future research in this area will likely focus on:

Green Chemistry Approaches: The pharmaceutical industry is increasingly adopting green chemistry principles to minimize environmental impact. ijpsjournal.com This includes the use of environmentally benign solvents like water and ethanol, biocatalysts, and solvent-free reaction conditions, such as microwave-assisted synthesis. ijpsjournal.com

Scalability and Generality: A significant challenge is to develop synthetic methods that are not only efficient on a small scale but also scalable for the large-scale production required for clinical development. acs.org Furthermore, methods that are applicable to a wide range of substrates are highly desirable. acs.org

Stereoselective Synthesis: The biological activity of chiral molecules is often dependent on their stereochemistry. Therefore, the development of general and scalable methods for the synthesis of enantioenriched C2-substituted azetidines is a critical area of research. acs.org

Exploration of Underexplored Chemical Space around the Azetidine Core

The concept of "chemical space" encompasses all possible molecules and is a vast territory for drug discovery. psu.edu While significant progress has been made, the chemical space around the azetidine core remains largely unexplored. nih.gov The rigidity of the azetidine ring makes it an attractive scaffold for fragment-based drug design, where small, conformationally restricted molecules can lead to higher binding affinity. enamine.net

Future exploration of the azetidine chemical space will likely involve:

Diversity-Oriented Synthesis (DOS): DOS strategies aim to create structurally diverse libraries of compounds from a common starting material. nih.govnih.gov This approach can be used to generate novel azetidine-based scaffolds, including fused, bridged, and spirocyclic systems, for screening against a wide range of biological targets. nih.gov

Computational Methods: In silico methods, such as virtual screening and molecular docking, can be used to explore vast virtual libraries of azetidine derivatives and prioritize compounds for synthesis and biological evaluation. psu.educentralasianstudies.org

Novel Substitutions: Systematic variation of substituents on the azetidine ring can lead to the discovery of compounds with improved potency, selectivity, and pharmacokinetic properties. nih.govnih.gov

Advanced Mechanistic Studies using Biophysical Techniques

A deep understanding of how a drug molecule interacts with its biological target is crucial for rational drug design. Advanced biophysical techniques can provide detailed insights into the mechanism of action of azetidine-based compounds.

Key techniques and their applications include:

X-ray Crystallography: This technique provides a high-resolution, three-dimensional structure of a drug-target complex, revealing the precise binding interactions. nih.gov

Mass Spectrometry: Mass spectrometry can be used to identify and characterize covalent adducts between a drug and its target protein, as has been demonstrated for azetidine-based inhibitors of Stat3. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can be used to study the structure and dynamics of both the drug and the target protein in solution, providing information on conformational changes upon binding. jmchemsci.com

Quantum Mechanical Calculations: These computational methods can be used to model the reaction mechanism of enzymes and predict the effect of mutations on catalytic activity, as demonstrated in studies of azetidine-2-carboxylic acid biosynthesis. nih.gov

Rational Design of Potent and Selective Azetidine-Based Chemical Probes and Leads

The ultimate goal of this research is to develop potent and selective chemical probes for studying biological processes and to identify promising lead compounds for drug development. Rational drug design, guided by structural and mechanistic information, is a powerful approach to achieving this goal. nih.govdocumentsdelivered.com

Key aspects of rational design include:

Structure-Based Drug Design (SBDD): SBDD utilizes the three-dimensional structure of the target protein to design molecules that fit precisely into the binding site. rsc.org This approach has been successfully used to develop potent inhibitors of various targets.

Fragment-Based Drug Design (FBDD): FBDD starts with the identification of small molecular fragments that bind to the target protein. These fragments are then grown or linked together to create more potent lead compounds. enamine.net

Pharmacophore Modeling: A pharmacophore model defines the essential three-dimensional arrangement of functional groups required for biological activity. This model can then be used to search for novel scaffolds that fit the pharmacophore.

Table of Potent Azetidine-Based Compounds